5-chloro-1,8-naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1,8-naphthyridin-2-amine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a chlorine atom at position 5 and an amino group at position 2. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action:
The primary target of 5-chloro-1,8-naphthyridin-2-amine is likely a specific protein or enzyme within cells. Unfortunately, detailed information on the exact target remains scarce in the literature. Given its structural similarity to other naphthyridine derivatives, it may interact with proteins involved in cellular processes such as dna replication, transcription, or signal transduction .
Biochemical Pathways:
Since we lack direct data on the pathways affected by this compound, we can only speculate based on related compounds. Naphthyridines have been associated with DNA intercalation, inhibition of topoisomerases, and interference with nucleic acid metabolism. These actions could impact cell growth, division, and repair .
Action Environment:
Environmental factors play a crucial role:
: Synthesis of 1,8-naphthyridines: a recent update (microreview) : Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-1,8-naphthyridin-2-amine are not fully understood yet. It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Cellular Effects
The cellular effects of this compound are not well-documented. Related 1,8-naphthyridines have been found to have antimicrobial and anticancer activities .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is known that 1,8-naphthyridines can interact with Cu+ and Cu2+ ions, causing the quenching of their fluorescence emission due to the formation of complexes between the naphthyridine and the metal .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that 1,8-naphthyridines can be synthesized through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Multicomponent Reactions: : One common method for synthesizing 1,8-naphthyridines involves multicomponent reactions. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) can yield 2-amino-1,8-naphthyridines .
-
Friedländer Synthesis: : This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization. The reaction typically requires acidic or basic conditions and can be catalyzed by various metal catalysts .
-
Hydroamination: : Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This method can be performed under mild conditions and often uses metal catalysts like palladium or iridium .
Industrial Production Methods
Industrial production of 5-chloro-1,8-naphthyridin-2-amine typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chlorine atom at position 5 can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction: : The amino group at position 2 can participate in oxidation and reduction reactions. For example, it can be oxidized to a nitro group or reduced to a hydroxylamine .
-
Cyclization Reactions: : The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures .
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, iridium, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can modify the functional groups on the molecule .
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-1,8-naphthyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In medicinal chemistry, derivatives of 1,8-naphthyridines have shown significant biological activities, including antibacterial, antiviral, and anticancer properties. This compound itself or its derivatives can be used in the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs). Its ability to form stable complexes with metals makes it valuable in materials science .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Similar structure but with nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: Nitrogen atoms at positions 1 and 6.
1,7-Naphthyridine: Nitrogen atoms at positions 1 and 7.
Uniqueness
5-chloro-1,8-naphthyridin-2-amine is unique due to the specific positioning of its chlorine and amino groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine isomers .
Properties
CAS No. |
250264-27-8 |
---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.